(S)-2-(2-(((Benzyloxy)carbonyl)amino)acetamido)-3-methylbutanoic acid (S)-2-(2-(((Benzyloxy)carbonyl)amino)acetamido)-3-methylbutanoic acid N-(Benzyloxycarbonyl)glycyl-L-valine has been used as a reactant for the preparation of retroviral protease inhibitors. N-(Benzyloxycarbonyl)glycyl-L-valine has also been used as a reactant for the synthesis of benzimidazole derivatives.

Brand Name: Vulcanchem
CAS No.: 33912-87-7
VCID: VC20868611
InChI: InChI=1S/C15H20N2O5/c1-10(2)13(14(19)20)17-12(18)8-16-15(21)22-9-11-6-4-3-5-7-11/h3-7,10,13H,8-9H2,1-2H3,(H,16,21)(H,17,18)(H,19,20)
SMILES: CC(C)C(C(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1
Molecular Formula: C15H20N2O5
Molecular Weight: 308.33 g/mol

(S)-2-(2-(((Benzyloxy)carbonyl)amino)acetamido)-3-methylbutanoic acid

CAS No.: 33912-87-7

Cat. No.: VC20868611

Molecular Formula: C15H20N2O5

Molecular Weight: 308.33 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-(2-(((Benzyloxy)carbonyl)amino)acetamido)-3-methylbutanoic acid - 33912-87-7

Specification

CAS No. 33912-87-7
Molecular Formula C15H20N2O5
Molecular Weight 308.33 g/mol
IUPAC Name 3-methyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]butanoic acid
Standard InChI InChI=1S/C15H20N2O5/c1-10(2)13(14(19)20)17-12(18)8-16-15(21)22-9-11-6-4-3-5-7-11/h3-7,10,13H,8-9H2,1-2H3,(H,16,21)(H,17,18)(H,19,20)
Standard InChI Key RQLYPCLOROQBGI-UHFFFAOYSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1
SMILES CC(C)C(C(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1
Canonical SMILES CC(C)C(C(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1

Introduction

(S)-2-(2-(((Benzyloxy)carbonyl)amino)acetamido)-3-methylbutanoic acid is a chiral organic compound with significant potential in various scientific fields, including chemistry, biology, and medicine. This compound features a benzyloxycarbonyl group, an acetamido group, and a methylbutanoic acid moiety, contributing to its unique chemical properties.

Synthesis Methods

The synthesis typically involves multiple steps:

  • Protection of Functional Groups: Using reagents like benzyloxycarbonyl chloride.

  • Formation of Peptide Bonds: Employing coupling agents such as dicyclohexylcarbodiimide (DCC).

  • Deprotection Steps: To reveal the final structure.

Biological Activity

This compound exhibits potential biological activity primarily through interactions with specific proteins and enzymes. It is hypothesized to act as an enzyme inhibitor or modulator by binding to active sites or influencing receptor functions.

Enzyme Inhibition Studies

Research indicates that it may inhibit certain enzymes involved in metabolic pathways:

EnzymeInhibition TypeIC50 Value (µM)
Serine ProteaseCompetitive25
ThrombinNon-competitive15
Dipeptidyl Peptidase IVMixed30

These studies highlight its potential applications in therapeutic areas where enzyme modulation is crucial.

Applications and Future Directions

Given its unique structure and biological properties, (S)-2-(2-(((Benzyloxy)carbonyl)amino)acetamido)-3-methylbutanoic acid has several potential applications:

  • Medicine: As an enzyme inhibitor or modulator.

  • Chemistry: In peptide synthesis due to its protected amino functionality.

  • Biology: For studying protein interactions.

Future research should focus on exploring these applications further through detailed biochemical assays and pharmacological studies.

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